TPI-1917-49
Description
Properties
CAS No. |
1250849-11-6 |
|---|---|
Molecular Formula |
C29H26N6O3S2 |
Molecular Weight |
570.68 |
IUPAC Name |
3-[[4-(3-Hydroxyphenyl)-2-thiazolyl]amino]-4-[4-[4-(3-hydroxyphenyl)-2-thiazolyl]-1-piperazinyl]-benzamide |
InChI |
InChI=1S/C29H26N6O3S2/c30-27(38)20-7-8-26(23(15-20)31-28-32-24(16-39-28)18-3-1-5-21(36)13-18)34-9-11-35(12-10-34)29-33-25(17-40-29)19-4-2-6-22(37)14-19/h1-8,13-17,36-37H,9-12H2,(H2,30,38)(H,31,32) |
InChI Key |
CZZOAECTXWFUKT-UHFFFAOYSA-N |
SMILES |
O=C(N)C1=CC=C(N2CCN(C3=NC(C4=CC=CC(O)=C4)=CS3)CC2)C(NC5=NC(C6=CC=CC(O)=C6)=CS5)=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
TPI-1917-49; TPI 1917 49; TPI191749; |
Origin of Product |
United States |
Synthetic Methodologies for Tpi 1917 49 and Analogues
Parallel Synthesis Strategies for Substituted Di-thiazole Piperazine (B1678402) Benzamides
The development of substituted di-thiazole piperazine benzamides, including the notable compound TPI-1917-49, has been significantly advanced through the use of parallel synthesis. nih.govresearchgate.netnih.gov This high-throughput strategy enables the rapid creation of a large library of structurally related compounds from a common core scaffold, facilitating structure-activity relationship (SAR) studies. bohrium.com
The core of this strategy involves reacting a central scaffold, such as a piperazine-tethered thiazole (B1198619), with a diverse set of building blocks. mdpi.commalariaworld.org For instance, a library of disubstituted 4-(piperazin-1-ylmethyl)thiazol-2-amine derivatives can be generated by using a variety of commercially available carboxylic acids in the final acylation step. mdpi.com This approach allows for systematic modification at different points of the molecule to optimize its biological activity. The process typically begins with the synthesis of a key intermediate, like 4-chloromethyl-2-amino thiazole, which can then react with piperazine. mdpi.commalariaworld.org The resulting piperazine thiazole compound serves as a versatile platform for further diversification. researchgate.net
Table 1: Example of Parallel Synthesis Approach for Piperazine-Tethered Thiazoles
| Step | Description | Reactants | Purpose |
|---|---|---|---|
| 1 | Thiazole Ring Formation | Thiourea (B124793), 1,3-dichloroacetone | Creates the core 4-chloromethyl-2-amino thiazole structure. researchgate.netmdpi.com |
| 2 | Piperazine Introduction | 4-chloromethyl-2-amino thiazole, Piperazine | Links the two key heterocyclic pharmacophores. mdpi.commalariaworld.org |
Diversity-Oriented Synthesis Approaches
Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules, which is particularly valuable in drug discovery. nih.govmdpi.com Unlike target-oriented synthesis, which focuses on making a single specific molecule, DOS aims to populate chemical space with a wide variety of molecular skeletons. nih.gov This is crucial for screening against biological targets, especially those with less-defined binding sites like protein-protein interfaces. nih.gov
In the context of thiazole-containing compounds, DOS can be employed to generate novel heterocyclic frameworks. ump.edu.pl One such method is the privileged substructure-based DOS (pDOS), where a known "privileged" scaffold—a molecular structure that can bind to multiple biological targets—is used as a starting point for creating skeletal diversity. nih.gov The 4-thiazolidinone (B1220212) core, a close relative of the thiazole ring, is considered a privileged scaffold in medicinal chemistry. ump.edu.pl Methodologies based on this concept involve creating fused heterocycles to fix the conformation of the parent molecule, thereby generating novel and diverse structures. ump.edu.plump.edu.pl The use of multi-component reactions (MCRs) is also a hallmark of DOS, allowing for the construction of complex molecules like 2,4,5-trisubstituted thiazoles in a single step from multiple simple precursors. mdpi.com
Solid-Phase Synthesis Techniques in Thiazole Chemistry
Solid-phase synthesis (SPS) has become an indispensable tool in the generation of thiazole derivative libraries, offering significant advantages over traditional solution-phase chemistry. mdpi.com This technique involves attaching a starting material to an insoluble polymer support (resin), allowing for the use of excess reagents to drive reactions to completion. mdpi.comrsc.org Purification is simplified to a mere washing and filtration step, which bypasses the need for conventional and often time-consuming purification methods like chromatography. mdpi.com
The synthesis of this compound itself utilizes a solid-phase approach. nih.gov Generally, the synthesis of thiazole derivatives on a solid support can be achieved through various strategies. A common method is a Hantzsch-type thiazole synthesis where a resin-bound thiourea is reacted with an α-haloketone to form the thiazole ring. researchgate.netwjrr.org
Several key components are involved in SPS:
Resins: Merrifield resin (chloromethyl polystyrene) is a common starting point. rsc.orgwjrr.org
Linkers: Traceless linkers or specific functional linkers like carbamimidothioate are used to tether the molecule to the resin. rsc.orgnih.gov A traceless linker allows the final compound to be cleaved from the support without any residual atoms from the linker. rsc.org
Protecting Groups: Groups like Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl) are used to protect reactive functional groups during the synthesis. nih.gov
This methodology has been successfully applied to produce libraries of 2,4-disubstituted, 2,4,5-trisubstituted, and other complex thiazole derivatives with high efficiency and yield. mdpi.comnih.gov For example, a library of thiazolo-pyrimidinone derivatives was developed using an SPS method with yields of 65–97% for each step. mdpi.comnih.gov
Chemical Precursors and Reaction Pathways for this compound Generation
The specific synthesis of this compound is executed using a multi-step solid-phase strategy. nih.gov The pathway begins with a resin support and sequentially builds the complex di-thiazole piperazine benzamide (B126) structure.
The reaction pathway is as follows:
The synthesis starts with p-methylbenzhydrylamine hydrochloride (MBHA·HCl) resin . nih.gov
The resin is coupled with 3-nitro-4-fluoro benzamide . nih.gov
The fluoro group undergoes nucleophilic substitution with Boc-piperazine . nih.gov
The nitro group is reduced to an amine using tin(II) chloride . nih.gov
The Boc protecting group is removed from the piperazine moiety. nih.gov
The newly formed amines are treated with Fmoc isothiocyanate to generate a resin-bound aryl di-thiourea. nih.gov
The Fmoc group is removed using piperidine (B6355638) in DMF. nih.gov
The final thiazole ring is formed via a cyclization reaction by treating the di-thiourea intermediate with 2-bromo-1-(3-hydroxyphenyl)ethanone . This Hantzsch-type reaction proceeds overnight at elevated temperatures to yield the final compound this compound on the resin, which is then cleaved for purification and analysis. nih.gov
Table 2: Key Chemical Precursors and Intermediates for this compound
| Compound Name/Type | Role in Synthesis |
|---|---|
| p-methylbenzhydrylamine hydrochloride (MBHA·HCl) resin | Solid support for the synthesis. nih.gov |
| 3-nitro-4-fluoro benzamide | Initial building block attached to the resin. nih.gov |
| Boc-piperazine | Introduces the piperazine ring. nih.gov |
| Tin(II) chloride | Reducing agent for the nitro group. nih.gov |
| Fmoc isothiocyanate | Precursor for the thiourea linkage. nih.gov |
This detailed pathway highlights the convergence of solid-phase techniques, protecting group chemistry, and classic heterocyclic ring-forming reactions to generate the specific and complex structure of this compound. nih.gov
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Di-thiazole Piperazine Benzamides |
| 4-(piperazin-1-ylmethyl)thiazol-2-amine |
| 4-chloromethyl-2-amino thiazole |
| Thiourea |
| 1,3-dichloroacetone |
| Piperazine |
| Carboxylic Acids |
| 4-thiazolidinone |
| 2,4,5-trisubstituted thiazoles |
| Thiazolo-pyrimidinone |
| Merrifield resin |
| Carbamimidothioate |
| Boc-piperazine (tert-butyloxycarbonyl-piperazine) |
| Fmoc isothiocyanate (9-fluorenylmethyloxycarbonyl isothiocyanate) |
| p-methylbenzhydrylamine hydrochloride (MBHA·HCl) |
| 3-nitro-4-fluoro benzamide |
| Tin(II) chloride |
| Piperidine |
| 2-bromo-1-(3-hydroxyphenyl)ethanone |
Molecular and Cellular Pharmacology of Tpi 1917 49
Reduction of Amyloid-Beta (Aβ) Peptide Levels in Cellular Models
A key pharmacological effect of TPI-1917-49 is its ability to lower the concentration of Aβ peptides in cellular models. nih.govnih.gov This reduction is a direct consequence of its modulatory effect on APP processing, specifically the enhancement of the α-secretase pathway which leaves less substrate for β- and γ-secretases to produce Aβ. nih.gov
The Aβ-lowering capability of this compound has been demonstrated in multiple cell lines engineered to overexpress APP, which are standard models for studying Alzheimer's disease pathology. nih.gov
CHO-APP751wt Cells: In Chinese Hamster Ovary (CHO) cells stably expressing wild-type human APP751, this compound significantly reduced the levels of secreted Aβ. nih.gov
N2a-APP695swe Cells: The compound's efficacy was also confirmed in Neuro-2a (N2a) cells, a mouse neuroblastoma cell line, that were engineered to express human APP695 containing the Swedish mutation (K670N/M671L). nih.gov This mutation is known to make APP a more favorable substrate for β-secretase, leading to increased Aβ production. The ability of this compound to reduce Aβ in this model highlights its robust activity. nih.gov
The consistent results across different cell types and APP genotypes suggest a fundamental mechanism of action that is not restricted to a specific cell line or APP variant. nih.gov
The reduction of Aβ by this compound has been shown to be dose-dependent. nih.gov In studies using CHO cells expressing APP751, treatment with varying concentrations of the compound resulted in a progressive decrease in Aβ levels as measured by Western blot analysis. nih.gov
Table 1: Dose-Dependent Reduction of Amyloid-Beta (Aβ) by this compound in CHO-APP751 Cells
| Concentration of this compound | Mean Reduction in Aβ Levels (%) |
|---|---|
| 500 nM | 31% |
| 1.0 µM | 54% |
| 10.0 µM | 63% |
Data derived from quantitative analysis of immunoblots. nih.gov
This dose-response relationship is a critical aspect of its pharmacological profile, confirming a direct and measurable effect on the reduction of amyloidogenic products. nih.gov
In Vitro Efficacy in Amyloid Precursor Protein Overexpressing Cell Lines
Intracellular Mechanisms Influencing Aβ Homeostasis
The collective evidence points to a clear mechanism: this compound enhances α-secretase mediated cleavage of APP. nih.gov This leads to two significant and therapeutically desirable outcomes: a decrease in the production of neurotoxic Aβ peptides and an increase in the levels of neuroprotective sAPPα. nih.gov This shift in the balance of APP processing products explains the observed reduction in Aβ levels in cellular models. nih.gov
Table 2: Summary of this compound Effects on APP Metabolites
| APP Metabolite | Effect of this compound Treatment | Pathway |
|---|---|---|
| Amyloid-beta (Aβ) | Dose-dependent decrease nih.gov | Amyloidogenic |
| Soluble APP alpha (sAPPα) | Dose-dependent increase nih.gov | Non-amyloidogenic |
| Alpha C-terminal fragment (α-CTF) | Dose-dependent increase nih.gov | Non-amyloidogenic |
| Soluble APP beta (sAPPβ) | No change nih.gov | Amyloidogenic |
| Beta C-terminal fragment (β-CTF) | No change nih.gov | Amyloidogenic |
Investigation of Proteolytic Enzyme Activity Alterations
Research indicates that this compound influences the activity of secretase enzymes, which are critical in the proteolytic processing of APP. The compound appears to decrease the generation of Aβ by promoting the non-amyloidogenic pathway, which involves the α-secretase enzyme. nih.gov By increasing the α-secretase mediated cleavage of APP, this compound effectively reduces the amount of APP substrate available for the amyloidogenic pathway, which is initiated by β-secretase. nih.gov This shift in processing directly leads to a decrease in the production of Aβ peptides. nih.gov
The compound's mechanism does not appear to be limited to a specific form of APP, as it has been shown to reduce the amyloidogenic processing of both wild-type APP (APPwt) and APP with the Swedish mutation (APP695swe). nih.gov This suggests a broad activity on the fundamental enzymatic processes governing APP metabolism. nih.gov
Cellular Responses to this compound Exposure
The cellular response to this compound has been characterized by a notable reduction in Aβ levels in different cell lines. nih.gov Initial screenings of a library of novel thiazole (B1198619) derivatives identified this compound (also referred to as DSAT-49) as a potent Aβ-reducing agent in both Chinese Hamster Ovary (CHO) cells that express APP751wt and in Neuro-2a (N2a) cells expressing APP695swe. nih.gov
Dose-response experiments have quantified the efficacy of this compound in reducing Aβ levels. The following table illustrates the dose-dependent reduction of Aβ observed in cell-based assays.
| Concentration of this compound | Percentage Reduction in Aβ Levels | Statistical Significance |
| 50.0 nM | 21% | Not Statistically Significant |
| 100.0 nM | 20% | Not Statistically Significant |
| 500.0 nM | 31% | p<0.05 |
| 1.0 µM | 54% | p<0.01 |
| 10.0 µM | 63% | p<0.01 |
This data is based on findings from dose-response experiments. nih.gov
This demonstrates a significant and dose-dependent cellular response to the compound, confirming its activity in reducing the production of Aβ peptides. nih.gov The observed reduction in Aβ is also accompanied by a dose-dependent increase in APP C-terminal fragments (CTFs), further supporting the proposed mechanism of action. nih.gov
Interaction with Cellular Signaling Pathways Relevant to Aβ Generation
This compound interacts with the cellular signaling pathways that dictate the fate of the amyloid precursor protein (APP). The accumulation of Aβ peptides, a primary hallmark of Alzheimer's disease, results from the sequential cleavage of APP by β-secretase and γ-secretase. nih.gov An alternative, non-amyloidogenic pathway involves the cleavage of APP by α-secretase, which precludes the formation of Aβ. researchgate.net
The evidence suggests that this compound promotes the α-secretase pathway. nih.gov By enhancing this pathway, the compound effectively shunts APP processing away from the β-secretase-initiated amyloidogenic cascade. nih.gov This modulation of APP processing pathways is a key aspect of its potential as a disease-modifying agent for Alzheimer's disease. nih.gov The compound's ability to exert this effect in different cell types and with different APP genotypes underscores the fundamental nature of its interaction with these cellular processing pathways. nih.gov
Preclinical Efficacy Evaluation of Tpi 1917 49 in Animal Models
Assessment of Amyloid-Beta Reduction in Transgenic Murine Models
The novel compound TPI-1917-49 has been identified as a promising agent for reducing amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease. nih.gov In preclinical studies involving transgenic mouse models of Alzheimer's, this compound demonstrated its potential to lower Aβ levels. nih.govresearchgate.net The compound, a substituted dithiazole piperazine (B1678402) benzamide (B126), has shown efficacy in at least two different cell types in addition to its in vivo effects. nih.govresearchgate.netresearchgate.net
In dose-response experiments conducted on cell cultures, this compound induced a significant reduction in Aβ levels at various concentrations. nih.gov While lower concentrations of 50.0 nM and 100.0 nM resulted in a statistically insignificant reduction of 21% and 20% respectively, higher concentrations showed a marked effect. nih.gov A significant decrease in Aβ levels was observed starting at a concentration of 500.0 nM, which produced a 31% reduction. nih.gov This effect was even more pronounced at higher doses, with a 1.0 μM concentration leading to a 54% reduction and a 10.0 μM concentration resulting in a 63% decrease. nih.gov These findings underscore the compound's dose-dependent capacity to lower the production of amyloid-beta peptides. nih.gov
Analysis of Brain Amyloid Plaque Burden Modulations
Chronic administration of this compound has been shown to significantly decrease the number of amyloid plaques in the brains of transgenic mice. nih.gov In a study where the compound was administered for 60 days to 4-month-old mice, there was a notable 39% reduction in the number of amyloid plaques. nih.gov This suggests that this compound can effectively modulate the pathological accumulation of amyloid-beta into plaques.
Visual evidence from brain sections of treated mice compared to vehicle-treated controls confirms this finding. nih.gov Representative images of the cortex and hippocampus, regions heavily affected by plaque deposition, show a visible decrease in plaque numbers, which appear as bright white spots, in the mice that received this compound. nih.gov This reduction in plaque burden is a critical indicator of the compound's potential as a disease-modifying therapy for Alzheimer's disease. nih.gov
Investigation of In Vivo Target Engagement and Pharmacodynamic Markers
The in vivo efficacy of this compound is linked to its ability to engage its target and modulate downstream pharmacodynamic markers. nih.gov Studies have shown that the reduction in amyloid-beta levels is accompanied by a dose-dependent increase in C-terminal fragments (CTFs) of the amyloid precursor protein (APP). nih.gov This inverse relationship is a key indicator of target engagement, suggesting that this compound alters the processing of APP.
Furthermore, this compound has been observed to increase the levels of soluble APPα (sAPPα). nih.gov The elevation of sAPPα is considered a favorable outcome for Alzheimer's disease therapy, as sAPPα has been shown to have neuroprotective effects and can alleviate cognitive deficits in animal models. nih.gov The dual action of reducing Aβ levels while increasing sAPPα levels highlights the compound's potential therapeutic benefits. nih.gov
Correlative Studies between Compound Exposure and Biochemical Outcomes in Vivo
Research has established a clear link between the exposure to this compound in the brain and its biochemical effects. nih.gov Following intravenous administration, the compound was detected in the brain, indicating its ability to cross the blood-brain barrier. nih.gov Specifically, after a 4 mg/kg intravenous injection, brain levels of this compound reached approximately 40 ng/mL within 10 minutes, followed by rapid clearance over the next 10 minutes. nih.gov
Even with a lower dose administered over a longer period, a significant therapeutic effect was observed. nih.gov Chronic intraperitoneal injection over a 60-day period resulted in a 39% reduction in amyloid plaque numbers. nih.gov This demonstrates that sustained exposure to the compound, even at lower concentrations, is sufficient to produce a significant reduction in the key pathological markers of Alzheimer's disease in vivo. nih.gov The strong evidence that this compound can reduce Aβ generation in a living organism supports its potential to modify the course of the disease. nih.gov
Table of Compound Exposure and Plaque Reduction
| Administration Route | Duration | Brain Concentration (peak) | Amyloid Plaque Reduction |
|---|---|---|---|
| Intravenous | 10 minutes | ~40 ng/mL | Not Assessed |
| Intraperitoneal | 60 days | Not specified | 39% |
Structure Activity Relationship Sar Studies of Tpi 1917 49 Analogues
Identification of Key Pharmacophoric Elements within the Substituted Dithiazole Piperazine (B1678402) Benzamide (B126) Scaffold
The chemical structure of TPI-1917-49, which is 3-((4-(3-hydroxyphenyl)thiazol-2-yl)amino)-4-(4-(4-(3-hydroxyphenyl)thiazol-2-yl)piperazin-1-yl)benzamide, reveals several key pharmacophoric elements that are likely crucial for its Aβ-reducing activity. nih.gov The analysis of this scaffold allows for the deconstruction of the molecule into its primary functional components. wikipedia.orggardp.org
The core scaffold can be broken down into four main regions:
The Benzamide Moiety: This central unit acts as a rigid core connecting the other functional groups. The amide group itself can participate in hydrogen bonding, a critical interaction in many ligand-receptor binding events.
The Dithiazole Groups: this compound possesses two thiazole (B1198619) rings. Thiazole and its derivatives are recognized as important scaffolds for central nervous system (CNS) disorders. nih.gov One thiazole is directly attached to the piperazine ring, while the other is linked via an amino bridge to the benzamide core.
The Terminal Hydroxyphenyl Groups: Two 3-hydroxyphenyl groups are attached to each of the thiazole rings. The hydroxyl groups are potent hydrogen bond donors and acceptors, while the phenyl rings can engage in hydrophobic and π-π stacking interactions, which are often important for binding to protein targets like Aβ aggregates. researchgate.net The 2-arylbenzothiazole pharmacophore, a related structure, is known to have a high affinity for Aβ. researchgate.net
These elements collectively define the pharmacophore, representing the essential spatial and electronic features required for biological activity.
Table 1: Key Pharmacophoric Regions of the this compound Scaffold
| Pharmacophoric Region | Component Structure | Potential Role in Activity |
| Benzamide Core | C₇H₅NO | Structural scaffold, hydrogen bonding via amide |
| Piperazine Linker | C₄H₁₀N₂ | Conformational influence, links benzamide and thiazole |
| Dithiazole Units | C₃H₂NS | Bioisosteric properties, core heterocyclic structure |
| Hydroxyphenyl Groups | C₆H₅O | Hydrogen bonding (hydroxyl), π-π stacking (phenyl ring) |
Rational Design Principles for Modifying this compound Derivatives
Rational drug design aims to optimize the biological activity of a lead compound by making systematic modifications to its chemical structure. google.com For this compound analogues, several design principles can be applied to enhance their Aβ-reducing capabilities and improve drug-like properties.
Key rational design strategies include:
Substituent Modification: This involves altering the substituents on the aromatic rings. For example, the position and electronic nature (donating or withdrawing) of groups on the hydroxyphenyl rings can be varied to probe their effect on binding affinity and selectivity. wikipedia.org
Isosteric and Bioisosteric Replacement: Parts of the molecule can be replaced with other chemical groups that have similar steric or electronic properties. For instance, the thiazole rings could be replaced with other five-membered heterocycles like oxazole (B20620) or imidazole (B134444) to assess the importance of the sulfur and nitrogen atoms. researchgate.net The benzamide linker could also be replaced to explore different vectoral arrangements of the pharmacophoric elements.
Conformational Constraint: The flexibility of the molecule, particularly around the piperazine linker, can be modified. Introducing more rigid linkers could lock the molecule into a more bioactive conformation, potentially increasing potency and reducing off-target effects.
Homologation: The length of any alkyl chains or linkers can be systematically varied. For example, modifying the linker between the piperazine and the benzamide core could optimize the spatial orientation of the terminal pharmacophores.
The overarching goal of these modifications is to develop a comprehensive understanding of the SAR, leading to the design of derivatives with superior potency and optimized pharmacokinetic profiles. gardp.org
Impact of Substituent Modifications on Aβ-Reducing Activity
The biological activity of this compound analogues is highly sensitive to modifications of its constituent parts. nih.gov While specific data on a wide range of this compound analogues is limited in the public domain, general principles of medicinal chemistry allow for predictions on the impact of certain structural changes. nih.gov
Modifications on the Hydroxyphenyl Rings: The presence and position of the hydroxyl group are likely critical for activity, suggesting it may interact with a key residue in the biological target. Changing its position from meta to ortho or para, or replacing it with other hydrogen-bonding groups like amino or methoxy (B1213986) groups, would directly test this hypothesis. Adding other substituents, such as halogens or small alkyl groups, could influence lipophilicity and binding affinity. wikipedia.org
Alterations to the Thiazole Rings: The thiazole ring is a key heterocyclic scaffold. nih.gov Modifications to this ring system could significantly alter the electronic distribution and geometry of the molecule, thereby affecting its interaction with the target.
Changes to the Piperazine Linker: The piperazine ring is a common moiety in CNS-active compounds. Its basicity and conformational flexibility can be tuned. For example, substitution on the piperazine nitrogen atoms could modulate pKa and impact cell permeability and target engagement.
Benzamide Core Modifications: Altering the substitution pattern on the central benzamide ring or replacing the amide bond with other linkers (e.g., a reverse amide or an ester) would provide insights into the structural requirements of this central scaffolding unit.
Systematic exploration of these modifications is essential for mapping the SAR landscape of this compound class.
Table 2: Hypothetical Substituent Modifications and Their Potential Impact This interactive table illustrates potential points for chemical modification on the generalized dithiazole piperazine benzamide scaffold.
| Modification Point | Type of Modification | Potential Impact on Aβ-Reducing Activity |
| R1 (on Phenyl Rings) | Change position (ortho, meta, para) or nature (e.g., -OH, -OCH₃, -F, -Cl) | Modulate hydrogen bonding and electronic interactions; alter lipophilicity and binding affinity. |
| R2 (on Benzamide Ring) | Add substituents (e.g., alkyl, halogen) | Influence steric hindrance and electronic properties of the core. |
| Linker | Replace piperazine with other cyclic or acyclic linkers | Alter molecular flexibility, conformation, and spacing between pharmacophores. |
| Thiazole Ring | Replace with other heterocycles (e.g., oxazole, imidazole) | Evaluate the importance of the specific heteroatoms for biological activity. |
Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches for Optimized Analogues
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.org For this compound and its analogues, QSAR can be a powerful tool to guide the design of more potent Aβ-reducing agents and to prioritize the synthesis of the most promising candidates. nih.govmdpi.com
The development of a QSAR model typically involves several key steps:
Data Set Assembly: A series of this compound analogues with experimentally determined Aβ-reducing activities is compiled.
Descriptor Calculation: For each analogue, a wide range of molecular descriptors is calculated. These descriptors quantify various aspects of the molecular structure, including electronic properties (e.g., partial charges), steric properties (e.g., molecular volume), and hydrophobic properties (e.g., logP).
Model Generation: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that links a subset of the calculated descriptors to the observed biological activity. mdpi.com
Model Validation: The predictive power of the generated QSAR model is rigorously assessed. This is often done using an external test set of compounds that were not used in the model-building process. Statistical metrics like the square of the correlation coefficient (R²) and the cross-validated correlation coefficient (q²) are used to evaluate the model's robustness and predictive ability. mdpi.com
Once a validated QSAR model is established, it can be used to predict the biological activity of novel, yet-to-be-synthesized analogues. This allows medicinal chemists to focus their synthetic efforts on compounds that are predicted to have the highest potency, thereby accelerating the drug discovery process.
Table 3: General Workflow for QSAR Model Development
| Step | Description |
| 1. Data Collection | Compile a dataset of this compound analogues and their measured Aβ-reducing activity (e.g., IC₅₀ values). |
| 2. Molecular Modeling | Generate 2D and 3D structures for all analogues and calculate relevant molecular descriptors (e.g., steric, electronic, topological). |
| 3. Statistical Analysis | Use regression analysis (e.g., MLR, PLS) to correlate descriptors with biological activity and generate a mathematical model. |
| 4. Model Validation | Assess the statistical significance and predictive power of the model using internal (cross-validation) and external validation techniques. |
| 5. Virtual Screening | Use the validated model to predict the activity of a virtual library of new analogues to prioritize synthesis. |
Computational and Cheminformatics Approaches in Tpi 1917 49 Research
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule, like TPI-1917-49, and its biological target at an atomic level. mdpi.comdost.gov.ph
Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. mdpi.com This method involves sampling a vast number of possible conformations and orientations of the ligand within the receptor's binding site and then using a scoring function to estimate the binding affinity for each pose. For this compound, docking studies would be crucial to identify its most likely binding mode within the active site of enzymes or receptors involved in the amyloid beta (Aβ) peptide pathway. nih.gov The process helps in understanding key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. pensoft.net
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, complementing the static picture from molecular docking. dost.gov.phnih.gov By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, revealing how the complex behaves in a more realistic, solvated environment. mdpi.comnih.gov These simulations can confirm if the initial binding pose predicted by docking is maintained and can reveal conformational changes in both the ligand and the protein upon binding. mdpi.com For this compound, an MD simulation of hundreds of nanoseconds could validate the stability of its interaction with a target protein, providing confidence in the predicted binding mode. nih.gov
| Computational Technique | Primary Function | Application in this compound Research |
| Molecular Docking | Predicts the binding orientation and affinity of a ligand to a target protein. mdpi.com | To identify the most probable binding pose of this compound within the active site of targets related to Alzheimer's disease. nih.gov |
| Molecular Dynamics | Simulates the time-dependent behavior and stability of the ligand-protein complex. mdpi.comdost.gov.ph | To assess the stability of the this compound-target complex and analyze its dynamic interactions over time. nih.gov |
In Silico Screening and Virtual Library Design
In silico screening, or virtual screening (VS), is a computational technique used to search large databases of chemical compounds to identify molecules that are most likely to bind to a drug target. wuxibiology.com This approach significantly reduces the number of compounds that need to be synthesized and tested experimentally, making the drug discovery process more efficient and economical. nih.gov
Virtual Library Design involves the creation of large, computationally accessible collections of molecules. researchgate.net These libraries can be based on known scaffolds or designed through combinatorial enumeration of building blocks. wuxibiology.com In the research leading to this compound, a key strategy was the parallel synthesis of a diverse library of substituted di-thiazole piperazine (B1678402) benzamides. nih.gov A virtual version of such a library could be created to explore a much wider chemical space than is feasible through physical synthesis alone. wuxibiology.comresearchgate.net
The screening process itself can be ligand-based or structure-based.
Ligand-based VS searches for molecules similar to known active compounds.
Structure-based VS docks compounds from a virtual library into the 3D structure of a target protein to identify those with high predicted binding affinity.
The identification of this compound stemmed from the screening of a focused library, demonstrating the power of this approach to find promising amyloid-reducing agents. nih.govresearchgate.net
Predictive Modeling for Biological Activity and Pathway Perturbation
Predictive modeling uses machine learning and other statistical methods to develop models that can forecast the biological activity of a chemical compound based on its structure. d-nb.infonih.gov These Quantitative Structure-Activity Relationship (QSAR) models are trained on datasets of compounds with known activities. tubitak.gov.tr
For this compound, a QSAR model could be developed using the library of synthesized thiazole-piperazine derivatives and their corresponding Aβ-lowering activity data. nih.gov Such a model would identify the key molecular features (descriptors) that correlate with high activity, providing a roadmap for designing even more potent analogs. tubitak.gov.tr
Pathway Perturbation Modeling extends this concept to predict how a compound might affect entire biological pathways or networks. babelomics.org These models can simulate the downstream effects of a drug binding to its target, such as the modulation of signaling cascades. github.comnih.gov By integrating gene expression data from cells treated with a compound, it's possible to build a "signaling footprint" that reveals which pathways are most significantly perturbed. github.com In the case of this compound, this approach could elucidate the specific cellular mechanisms through which it reduces Aβ levels, potentially highlighting its impact on pathways like APP processing or Aβ clearance. nih.govbabelomics.org
| Modeling Approach | Objective | Relevance to this compound |
| QSAR Modeling | To correlate chemical structure with biological activity and predict the activity of new compounds. nih.govtubitak.gov.tr | To guide the optimization of the this compound scaffold for improved amyloid-reducing potency. |
| Pathway Perturbation | To predict the effect of a compound on complex biological signaling networks. babelomics.orggithub.com | To understand the mechanism of action by which this compound lowers amyloid beta levels in cells. nih.gov |
Cheminformatics Analysis of Thiazole (B1198619) and Piperazine Scaffolds
Cheminformatics involves the analysis of chemical data and is crucial for understanding the properties of molecular scaffolds used in drug design. chemrxiv.org this compound is built upon a di-thiazole piperazine benzamide (B126) framework. nih.gov Both thiazole and piperazine rings are considered "privileged structures" in medicinal chemistry due to their frequent appearance in biologically active compounds. researchgate.netresearchgate.net
Thiazole Scaffold: The thiazole ring is a five-membered aromatic heterocycle containing sulfur and nitrogen atoms. bohrium.com It is present in numerous FDA-approved drugs and natural products, such as Thiamine (Vitamin B1). bohrium.comacs.org
Properties: The thiazole ring can participate in hydrogen bonding, π-stacking, and coordination with metal ions. Its versatile chemistry allows for diverse substitutions, enabling fine-tuning of a compound's properties. acs.org
Significance: Thiazole-containing compounds exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.net Its inclusion in this compound likely contributes to its specific interactions with biological targets. researchgate.net
Piperazine Scaffold: Piperazine is a six-membered ring containing two nitrogen atoms at opposite positions. researchgate.net It is a highly prevalent scaffold in drugs across various therapeutic areas. nih.gov
Properties: The piperazine moiety can significantly improve the physicochemical properties of a molecule, such as aqueous solubility and basicity. nih.gov Its conformational flexibility and ability to be substituted at its two nitrogen atoms make it a versatile linker or pharmacophore element. nih.govnih.gov
A cheminformatics analysis of libraries containing these scaffolds reveals their contribution to occupying diverse areas of chemical space and conferring specific shapes and properties to molecules. nih.govchemrxiv.org
Advanced Methodologies in Tpi 1917 49 Research
Advanced Imaging Techniques for In Vivo Amyloid Analysis
The definitive evaluation of any anti-amyloid agent requires demonstrating its efficacy within a living organism. In the case of TPI-1917-49, researchers utilized in vivo models to confirm its ability to reduce the amyloid plaque burden characteristic of Alzheimer's disease. glixxlabs.com
Detailed research findings indicate that administration of this compound to APP/PS1 double transgenic mice, a common model for studying amyloid pathology, resulted in a significant reduction in the number of amyloid plaques. glixxlabs.com After treating these mice daily for 60 days with a 0.5 mg/kg dose, a 39% decrease in amyloid plaque numbers was observed. glixxlabs.com Brain sections from the treated mice visibly showed fewer plaques, which appeared as bright spots in the utilized imaging, when compared to untreated mice. glixxlabs.com While the specific imaging modality used in this particular study was not detailed, the field of in vivo amyloid analysis widely employs advanced techniques such as positron emission tomography (PET) and magnetic resonance imaging (MRI). mdpi.com These methods allow for the non-invasive detection and quantification of Aβ deposits in the brain over time, providing crucial readouts for the effectiveness of experimental therapeutics. mdpi.comnih.gov
Proteomic and Transcriptomic Profiling of this compound Treated Systems
As of the current available scientific literature, specific proteomic and transcriptomic profiling studies on systems treated with this compound have not been reported. However, these methodologies are critical in the broader field of Alzheimer's disease research for understanding the complex molecular changes associated with the disease and the effects of potential therapies. nih.govresearchgate.netpeerj.com
Proteomic analyses, which study the entire set of proteins in a cell or organism, have been used to investigate the secretome of cells treated with various amyloid beta peptides, identifying proteins related to microtubule-associated protein tau (MAPT) and amyloid-beta precursor protein (APP). researchgate.net Such studies can reveal the physiological activities of Aβ and how different compounds might modulate these pathways. researchgate.net For example, proteomic analysis of human neuroblastoma SH-SY5Y cells has been employed to understand the effects of Aβ on cellular processes like RNA splicing and protein localization. researchgate.net
Similarly, transcriptomic analysis, which examines the complete set of RNA transcripts, helps identify changes in gene expression in response to Aβ toxicity or therapeutic intervention. mdpi.comnih.gov Studies on other compounds have used transcriptomics to show how they might counteract Aβ-induced stress by modulating genes involved in the unfolded protein response and reducing apoptosis. mdpi.comnih.gov These powerful "omics" approaches provide a global view of the molecular landscape and will likely be instrumental in the future to fully elucidate the detailed molecular mechanisms of action of compounds like this compound.
Biochemical Assays for Secretase Activity and Substrate Processing
The primary mechanism by which this compound is thought to reduce Aβ levels involves the modulation of amyloid precursor protein (APP) processing. glixxlabs.com Biochemical assays are fundamental in demonstrating this effect. Researchers have found that this compound appears to increase the activity of α-secretase, an enzyme involved in the non-amyloidogenic pathway of APP processing. glixxlabs.com By enhancing this pathway, less APP substrate is available for the amyloidogenic pathway, which involves the sequential cleavage by β-secretase and γ-secretase to produce Aβ. glixxlabs.com
To quantify the reduction in Aβ levels, researchers employed established biochemical assays. Western blot analysis was used to detect and measure the levels of secreted Aβ in the conditioned media of cell cultures. glixxlabs.com This technique, while more labor-intensive than others, is valued for its low propensity for false-positive results. glixxlabs.com The findings from Western blots were complemented by enzyme-linked immunosorbent assays (ELISA), another standard method for quantifying specific proteins. glixxlabs.com These assays confirmed that this compound reduces Aβ levels in a dose-dependent manner in Chinese Hamster Ovary (CHO) cells that overexpress APP. glixxlabs.com
Cell-Based High-Throughput Screening for Derivative Optimization
The discovery of this compound was the result of a systematic search involving the synthesis and screening of a library of related compounds. glixxlabs.com This approach, known as high-throughput screening (HTS), is a cornerstone of modern drug discovery, allowing for the rapid evaluation of large numbers of molecules.
Researchers performed a diversity-oriented parallel synthesis of 25 different substituted di-thiazole piperazine (B1678402) benzamides. glixxlabs.com This library of compounds was then screened to identify molecules with the desired biological activity—the ability to lower Aβ levels. glixxlabs.com Cell-based assays are central to such screening campaigns as they provide a more physiologically relevant context than purely biochemical assays. In this case, the screening was conducted using cell lines that are models for Alzheimer's disease research. glixxlabs.com
From this screening process, this compound was identified as a promising "hit" compound. glixxlabs.com Following its identification, further cell-based assays were conducted to characterize its properties. To assess its safety at the cellular level, cytotoxicity was evaluated using both the lactate (B86563) dehydrogenase (LDH) and MTT assays in CHO cells. glixxlabs.com These assays are standard methods to measure cell death and metabolic activity, respectively. The results from these assays established a concentration range where this compound effectively reduces Aβ without causing significant cell toxicity. glixxlabs.com
| Assay Type | Concentration (µM) | Result |
| LDH Assay | > 10.0 | Cytotoxic |
| MTT Assay | > 10.0 | Cytotoxic |
| Data derived from reference glixxlabs.com |
| Concentration | Aβ Reduction |
| 500 nM | Effective Reduction |
| 1.0 µM | Effective Reduction |
| Data derived from reference glixxlabs.com |
Emerging Research Directions and Future Perspectives for Tpi 1917 49
Exploration of Broader Neurobiological Modulatory Effects Beyond Amyloid-Beta
While the effect of TPI-1917-49 on lowering Aβ levels is a major finding, its chemical structure, which is based on a thiazole (B1198619) scaffold, suggests the potential for a wider range of biological activities. nih.govresearchgate.net Thiazole and its derivatives are known to interact with various biological targets, and compounds based on this heterocycle have been investigated for multiple central nervous system (CNS) disorders. researchgate.net This opens up the possibility that this compound may exert neurobiological effects independent of its influence on APP processing.
Future research should systematically investigate these potential off-target or secondary effects. Thiazole-based compounds have been shown to affect targets such as:
Tau Pathology: Some thiazole derivatives have been found to inhibit tau aggregation, a second key hallmark of Alzheimer's disease. researchgate.net Investigating whether this compound can influence tau phosphorylation or aggregation could reveal a dual-action mechanism.
Neuroinflammation: Cyclooxygenase (COX) and other inflammatory mediators are critical in the progression of neurodegeneration. Certain thiazole compounds can modulate these pathways. researchgate.net
Kinase Activity: Key kinases like cyclin-dependent kinase 5 (cdk5) and glycogen (B147801) synthase kinase-3β (GSK-3β) are implicated in both amyloid and tau pathologies. researchgate.netresearchgate.net Screening this compound against a panel of relevant CNS kinases is a logical next step.
Cholinesterase (ChE) Activity: Inhibition of ChE is a current symptomatic treatment for AD. mdpi.com Some thiazole structures have shown ChE inhibitory activity, presenting another area for exploration. researchgate.net
Discovering a broader activity profile would not only enhance the therapeutic rationale for this compound but also align with the growing consensus that a multi-target approach is necessary for treating complex neurodegenerative diseases. mdpi.com
Potential for Combination Research with Other Disease-Modifying Strategies
The multifactorial nature of Alzheimer's disease suggests that therapies targeting a single pathological pathway may be insufficient. mdpi.com A successful treatment will likely require a combination of agents that address different aspects of the disease. rochester.edu this compound, with its specific Aβ-lowering mechanism, is an ideal candidate for inclusion in combination therapy research. nih.gov
The clinical efficacy of combination therapy has been shown to be higher than monotherapy in many instances for AD, particularly in slowing cognitive decline. mdpi.com Strategic combinations could produce synergistic effects and potentially allow for lower concentrations of each agent, enhancing the therapeutic window. Potential partners for this compound in future preclinical and clinical research could include:
| Therapeutic Class | Rationale for Combination with this compound |
| Anti-Tau Agents | Simultaneously targeting both amyloid plaques (with this compound) and neurofibrillary tangles (NFTs) could halt disease progression more effectively. mdpi.comrochester.edu |
| BACE Inhibitors | Combining a compound that promotes non-amyloidogenic α-secretase processing (this compound) with one that directly inhibits amyloidogenic β-secretase (BACE) could dramatically reduce Aβ production. rochester.edu |
| Anti-Inflammatory Drugs | Targeting the neuroinflammatory cascade alongside Aβ reduction could address two critical components of the AD pathological process. |
| NMDA Receptor Antagonists (e.g., Memantine) | Combining a disease-modifying agent like this compound with an established symptomatic treatment could provide both immediate cognitive benefits and long-term disease course alteration. nih.gov |
| Cholinesterase Inhibitors (e.g., Donepezil) | Similar to NMDA antagonists, this combination would merge a foundational symptomatic therapy with a novel disease-modifying strategy. mdpi.comnih.gov |
Such combination studies would be crucial in positioning this compound within future therapeutic paradigms for Alzheimer's disease.
Development of Advanced Preclinical Models for Efficacy Validation
The initial efficacy of this compound was demonstrated in specific preclinical models, including Chinese Hamster Ovary (CHO) cells engineered to express APP and the APdE9 transgenic mouse model of AD. nih.govresearchgate.net In the APdE9 mice, treatment resulted in a significant reduction in amyloid plaque numbers. nih.gov
While these models were vital for initial validation, future research requires the use of more advanced and complex preclinical models to more accurately predict human efficacy. The development and use of such models are critical for the next phase of validation.
Advanced Preclinical Models for Future this compound Research
| Model Type | Description & Rationale |
|---|---|
| 5XFAD or 3xTg-AD Mice | These transgenic mouse models present more aggressive and complex pathologies, including not only amyloid plaques but also neurofibrillary tangles and neuroinflammation, offering a more comprehensive environment to test efficacy. |
| Human iPSC-Derived Neurons | Using induced pluripotent stem cells from AD patients to create 2D or 3D neuronal cultures (mini-brains) allows for testing the compound on human cells with a relevant genetic background. |
| Organ-on-a-Chip Models | Microfluidic devices that model the blood-brain barrier (BBB) and neural tissue can provide valuable data on BBB penetration and efficacy in a simulated human physiological environment. |
| Aged Non-human Primates | Aged primates naturally develop some aspects of AD pathology. While costly, these models offer a brain environment that is evolutionarily closer to humans for late-stage preclinical validation. |
Employing these sophisticated models will provide a more rigorous assessment of this compound's therapeutic potential and its effects on a wider range of pathological features before considering human trials.
Strategic Considerations for Optimizing Compound Properties for Neurodegenerative Research
This compound is a member of the substituted dithiazole piperazine (B1678402) benzamides chemical class. nih.gov The thiazole ring is recognized as a versatile and highly reactive scaffold in medicinal chemistry, which is advantageous for lead optimization. researchgate.net To advance this compound or its analogs as clinical candidates, several properties must be strategically optimized for neurodegenerative research.
| Property to Optimize | Strategic Approach | Desired Outcome |
| Blood-Brain Barrier (BBB) Permeability | Modify lipophilicity and polar surface area; explore carrier-mediated transport mechanisms. | Enhanced brain concentration to improve target engagement at lower peripheral exposures. |
| Metabolic Stability | Identify and block sites of metabolic liability through chemical modification of the scaffold. | Increased half-life in the body, potentially allowing for less frequent administration. |
| Target Selectivity | Conduct structure-activity relationship (SAR) studies to refine the parts of the molecule that interact with α-secretase versus other proteins. | Minimize off-target effects and improve the compound's safety profile. |
| Potency | Further chemical synthesis and screening of analogs to identify modifications that increase the Aβ-lowering effect. | Achieve desired therapeutic effect at a lower concentration, reducing the risk of toxicity. |
| Aqueous Solubility | Introduce or modify functional groups to improve solubility without compromising activity. | Facilitate formulation for research and potential clinical administration. |
A dedicated lead optimization program, leveraging the flexible thiazole chemistry, will be essential to refine this compound into a drug candidate with the highest probability of success in treating neurodegenerative diseases. researchgate.net
Q & A
Q. How can researchers ensure transparency in reporting negative or inconclusive results for this compound?
- Methodological Answer : Publish datasets in repositories like Zenodo or Figshare, including raw immunoblot images and statistical scripts. Use preprint platforms to share null findings early. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) for data management .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
